N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
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Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a naphthamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of Thiophene and Oxadiazole Rings: The thiophene and oxadiazole rings are coupled through a nucleophilic substitution reaction, where the thiophene derivative reacts with the oxadiazole derivative in the presence of a base.
Formation of the Naphthamide Group: The final step involves the coupling of the thiophene-oxadiazole intermediate with 2-naphthoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazides.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thiophene and oxadiazole rings make the compound suitable for use in organic semiconductors and light-emitting diodes.
Organic Electronics: The compound can be used in the fabrication of organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Biological Research: The compound can be used as a probe to study various biological processes and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cancer cell proliferation, leading to the inhibition of their activity.
Pathways Involved: The compound can interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(Thiophen-2-yl)-1,3,4-oxadiazole: Similar in structure but lacks the naphthamide group.
Uniqueness
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is unique due to the presence of both the naphthamide group and the combination of thiophene and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and organic electronics .
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h1-10H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXDRPXKUGRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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